4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole
Overview
Description
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a pyrazole-based compound that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, cell proliferation, and inflammation. This compound has also been found to induce apoptosis in cancer cells and reduce tumor growth in animal models of cancer. Additionally, this compound has been shown to reduce the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research on 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use in clinical settings.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been found to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]-1-ethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-15-8-12(7-14-15)16-9-10-4-3-5-11(13)6-10/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXSVHDQZLUAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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